molecular formula C13H25ClN2O2 B1478084 Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride CAS No. 1803588-90-0

Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride

Cat. No.: B1478084
CAS No.: 1803588-90-0
M. Wt: 276.8 g/mol
InChI Key: JVLNOYSEFIBYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H24N2O2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and versatility in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of piperidine-2-carboxylic acid with 3-methylpiperidine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction temperature, pressure, and catalyst concentration. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester linkage and hydrochloride salt form enhance its stability and solubility, making it suitable for various applications in research and industry .

Properties

IUPAC Name

piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-11-5-4-8-15(9-11)13(16)17-10-12-6-2-3-7-14-12;/h11-12,14H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLNOYSEFIBYNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)OCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride
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Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride
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Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride
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Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride
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Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride
Reactant of Route 6
Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride

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